molecular formula C10H12O2 B053290 (2R)-2-(4-methylphenyl)propanoic acid CAS No. 124709-71-3

(2R)-2-(4-methylphenyl)propanoic acid

Cat. No.: B053290
CAS No.: 124709-71-3
M. Wt: 164.2 g/mol
InChI Key: KDYOFXPLHVSIHS-MRVPVSSYSA-N
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Description

“(2R)-2-(4-methylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O2 . It is also known as 2-(p-Tolyl)propionic acid . It appears as a clear yellow liquid after melting .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

“this compound” is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . The reaction of pinonic acid with bromine in water affords 2-(4-methylphenyl)propanoic acid .


Physical and Chemical Properties Analysis

“this compound” has a molar mass of 164.2 g/mol . It has a density of 1.0041 (rough estimate), a melting point of 37-42°C (lit.), and a boiling point of 231.67°C (rough estimate) . The compound has a flashing point of >230°F and a vapor pressure of 0.0021mmHg at 25°C .

Scientific Research Applications

  • Chemo-Enzymatic Synthesis and Structural Characterization : A study focused on the synthesis and characterization of diastereomers of 1-β-O-acyl glucuronides derived from a related compound, alminoprofen. This research contributes to the understanding of the stereochemistry and degradation kinetics of these compounds (Baba et al., 2018).

  • Enantioseparation by Countercurrent Chromatography : Another study demonstrated the successful enantioseparation of 2-(4-methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector. This research highlights the importance of enantiorecognition and its variation with different substituents (Jin et al., 2020).

  • Biological Evaluation as GPR40 Agonists : A study on the structure-activity relationship of 2-aryl-substituted indole-5-propanoic acid derivatives, which includes compounds related to 2-(4-methylphenyl)propanoic acid, explored their role as GPR40 agonists for treating type 2 diabetes (Zhao et al., 2021).

  • Catalyst Influence on Rearrangement : Research investigated the influence of a specific catalyst on the rearrangement of 2-(4-methylphenyl)propanoic acid, highlighting the significance of catalyst choice in chemical synthesis (Chong-heng, 2010).

  • Study on EP3 Receptor Antagonists : A study synthesized and evaluated a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, including derivatives of 2-(4-methylphenyl)propanoic acid, as potent EP3 receptor antagonists, highlighting their potential in drug discovery (Asada et al., 2010).

  • Anti-Inflammatory Activities of Eucommia Ulmoides Leaves : This study reported the isolation of new phenolic compounds from Eucommia ulmoides leaves, including derivatives of 2-(4-methylphenyl)propanoic acid, and examined their anti-inflammatory activities (Ren et al., 2021).

Future Directions

While there is still much to learn about this compound, ongoing research is shedding light on its properties and potential applications, paving the way for future developments in medicine and beyond. It is also used as a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .

Properties

IUPAC Name

(2R)-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOFXPLHVSIHS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124709-71-3
Record name 2-(4-Methylphenyl)propionic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-METHYLPHENYL)PROPIONIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMA94K4690
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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